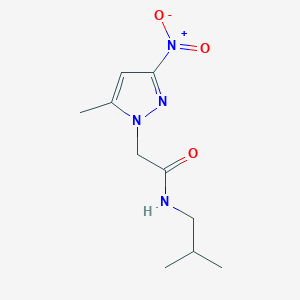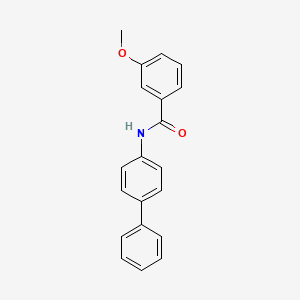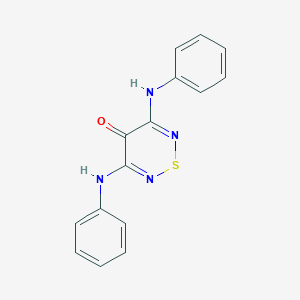![molecular formula C15H14ClNO2S B5688743 2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5688743.png)
2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a tetrahydroisoquinoline derivative that has a sulfonyl group attached to a phenyl ring.
Scientific Research Applications
2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes that are involved in the growth and proliferation of cancer cells. It has also been proposed that this compound may act as an antioxidant and reduce inflammation in the body.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been shown to reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines. It has also been suggested that this compound may have neuroprotective effects by reducing oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on 2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline. One area of focus could be on elucidating the compound's mechanism of action, which would provide insight into its potential therapeutic applications. Additionally, further research could be conducted to investigate the compound's neuroprotective properties and its potential as a treatment for neurodegenerative diseases. Finally, research could be conducted to optimize the synthesis method for this compound, which would make it more accessible for future research and development.
In conclusion, 2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a promising compound that has potential therapeutic applications. Its synthesis method is relatively straightforward, and it has been extensively studied for its anticancer and anti-inflammatory properties. However, further research is needed to fully understand its mechanism of action and to investigate its potential as a treatment for neurodegenerative diseases.
Synthesis Methods
The synthesis of 2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline involves the reaction of 4-chlorobenzenesulfonyl chloride with tetrahydroisoquinoline in the presence of a base such as triethylamine. This reaction yields the desired product, which can be purified using column chromatography. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2S/c16-14-5-7-15(8-6-14)20(18,19)17-10-9-12-3-1-2-4-13(12)11-17/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSHPQBPVDVEJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxyphenyl)-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B5688661.png)

![4-[(4-bromophenyl)sulfonyl]-2-butanone](/img/structure/B5688673.png)


![1-tert-butyl-3-cyclopropyl-5-[2-(ethylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5688711.png)
![5-(2,4-dimethoxyphenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5688719.png)
![2-[(2E)-3-phenyl-2-propen-1-yl]-8-[3-(1H-tetrazol-1-yl)propyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5688726.png)
![2-(dimethylamino)-4-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5688734.png)

![N-{(3R*,4S*)-1-[(dimethylamino)sulfonyl]-4-isopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5688756.png)
![N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5688760.png)
![4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-propyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B5688767.png)
![6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5688775.png)